Propionate d’éthyle (S)-(-)-2-(tert-butyldiméthylsilyloxy)

Vue d'ensemble

Description

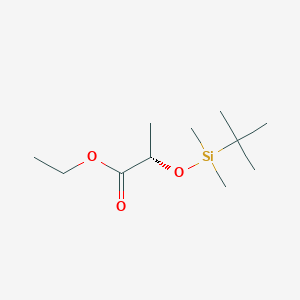

Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate is an organic compound that features a tert-butyldimethylsilyloxy group attached to a propionate ester. This compound is of interest in organic synthesis due to its unique structural properties, which make it a valuable intermediate in the preparation of various complex molecules.

Applications De Recherche Scientifique

Organic Synthesis

Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate is widely utilized as a building block in organic chemistry. Its ability to facilitate the synthesis of complex molecules makes it invaluable for researchers engaged in synthetic methodologies.

- Chiral Auxiliary : The compound's chiral nature allows it to be used effectively in asymmetric synthesis, enabling the production of enantiomerically pure compounds essential for pharmaceuticals .

Protecting Group

The TBDMS group acts as an effective protecting group for alcohols during multi-step synthesis. This characteristic enhances reaction selectivity and yield by preventing unwanted reactions at alcohol sites while allowing other functional groups to react.

- Selective Reactions : By temporarily masking alcohol functionality, chemists can perform selective reactions on other parts of the molecule without interference .

Drug Development

In medicinal chemistry, Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate serves as an intermediate in the synthesis of various drug candidates. It plays a crucial role in modifying these candidates to improve their solubility and stability.

- Improving Formulations : The compound's properties can enhance the pharmacokinetic profiles of drugs, making them more effective for therapeutic use .

Material Science

This compound can be incorporated into polymer systems to improve properties such as thermal stability and mechanical strength, making it useful in advanced materials applications.

- Polymer Applications : The addition of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate into polymer matrices can lead to enhanced material performance under various conditions .

Case Study 1: Asymmetric Synthesis

A study highlighted the use of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate as a chiral auxiliary in the enantioselective synthesis of biologically active compounds. The compound facilitated high yields and selectivity, showcasing its effectiveness in producing desired enantiomers for pharmaceutical applications .

Case Study 2: Drug Modification

Research involving the modification of drug candidates demonstrated that incorporating this compound improved solubility and stability significantly. This modification was crucial for enhancing the bioavailability of certain therapeutic agents .

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Enables efficient synthesis |

| Chiral Auxiliary | Asymmetric synthesis | Produces enantiomerically pure compounds |

| Protecting Group | Protecting alcohols during reactions | Enhances selectivity and yield |

| Drug Development | Intermediate for drug modification | Improves solubility and stability |

| Material Science | Enhancing polymer properties | Improves thermal stability and mechanical strength |

Mécanisme D'action

Target of Action

Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate, also known as (S)-Ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate, is a compound that finds large applications in synthetic organic chemistry . The primary targets of this compound are organic compounds where it introduces the tert-butoxycarbonyl group .

Mode of Action

The mode of action of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is achieved using flow microreactor systems .

Biochemical Pathways

The biochemical pathways affected by Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate are those involved in the synthesis of organic compounds. The introduction of the tert-butoxycarbonyl group into these compounds can lead to a variety of downstream effects, including increased molecular solubility and reduced aggregation-caused self-quenching of excitons in neat films .

Pharmacokinetics

The use of flow microreactor systems in its synthesis suggests that the compound’s adme (absorption, distribution, metabolism, and excretion) properties may be influenced by these systems . The impact on bioavailability is yet to be determined.

Result of Action

The result of the action of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate is the creation of organic compounds with increased molecular solubility and reduced aggregation-caused self-quenching of excitons . This can lead to the development of efficient solution-processed organic light-emitting diodes (OLEDs) .

Action Environment

The action environment can influence the efficacy and stability of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate. For instance, the use of flow microreactor systems in the synthesis of this compound suggests that the physical and chemical conditions within these systems could impact the compound’s action . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, usually at room temperature, to yield the silyl-protected intermediate. This intermediate can then be esterified with ethyl chloroformate to form the final product.

Industrial Production Methods

In an industrial setting, the production of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve a more sustainable and controlled synthesis, minimizing waste and improving reaction yields .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate can undergo various chemical reactions, including:

Oxidation: The silyl ether group can be oxidized to form a corresponding silanol or silanone.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Silanol or silanone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted silyl ethers.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl (S)-(-)-2-(trimethylsilyloxy)propionate

- Ethyl (S)-(-)-2-(triisopropylsilyloxy)propionate

- Ethyl (S)-(-)-2-(tert-butyldiphenylsilyloxy)propionate

Uniqueness

Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate is unique due to the presence of the tert-butyldimethylsilyl group, which provides steric hindrance and stability. This makes it an excellent protecting group for hydroxyl functionalities, offering greater resistance to acidic and basic conditions compared to other silyl ethers.

Activité Biologique

Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate, with the Chemical Abstracts Service (CAS) number 106513-42-2, is a chiral compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. Its molecular formula is C₁₁H₂₄O₃Si, indicating the presence of carbon, hydrogen, oxygen, and silicon atoms. The tert-butyldimethylsilyloxy group enhances its stability and solubility in various organic solvents, making it a valuable intermediate in the synthesis of bioactive molecules .

General Properties

While specific biological activity data for Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate is limited, compounds with similar silyl ether functionalities have been studied for their roles in medicinal chemistry. These compounds often exhibit properties such as:

- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth.

- Antiviral Properties : Some derivatives are explored for their effectiveness against viral infections.

- Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit specific enzymes related to disease pathways .

Structure-Activity Relationship (SAR)

The unique structure of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate allows it to interact with various biological targets. The presence of the silyl ether group can influence the compound's reactivity and biological interactions. Understanding these interactions is crucial for predicting its behavior in synthetic pathways and biological systems.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds that share structural similarities with Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(trimethylsilyloxy)propionate | Contains a trimethylsilyl group | More volatile; often used in gas chromatography |

| Ethyl 2-(phenylthio)propionate | Contains a phenylthio group | Exhibits distinct reactivity due to aromatic nature |

| Ethyl 2-(methoxy)propionate | Contains a methoxy group | More polar; used in different synthetic pathways |

Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate is unique due to its specific silyl ether configuration, which provides enhanced stability and solubility compared to other similar compounds .

Synthesis and Application

Recent studies have focused on the synthesis of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate using sustainable methods such as flow microreactors. These advancements enhance efficiency and reduce waste during the synthesis of tertiary butyl esters.

Enzyme Inhibition Studies

Enzyme inhibition studies have revealed that compounds related to Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate can serve as potential transition-state inhibitors. For instance, research on structurally similar compounds has indicated their ability to mimic transition states in enzymatic reactions, which could lead to the development of novel therapeutic agents .

Broader Biological Implications

In broader biological contexts, the compound's structural features suggest potential applications in drug development. For instance, compounds exhibiting silyl ether functionalities have been linked to anticancer activities and could serve as lead structures for developing new anticancer agents .

Propriétés

IUPAC Name |

ethyl (2S)-2-[tert-butyl(dimethyl)silyl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3Si/c1-8-13-10(12)9(2)14-15(6,7)11(3,4)5/h9H,8H2,1-7H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBAXFIJEBLKRZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450140 | |

| Record name | Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106513-42-2 | |

| Record name | Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.